Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzoyl group attached to a butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate typically involves the esterification of 2-(4-nitrobenzoyl)but-2-enedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 2-(4-aminobenzoyl)but-2-enedioate.
Substitution: Formation of amide or ether derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can modulate biological pathways and lead to specific effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(4-aminobenzoyl)but-2-enedioate: Similar structure but with an amino group instead of a nitro group.
Dimethyl 2-(4-methylbenzoyl)but-2-enedioate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities. The nitro group can undergo various redox reactions, making this compound versatile in chemical synthesis and research applications.
Properties
CAS No. |
615537-92-3 |
---|---|
Molecular Formula |
C13H11NO7 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
dimethyl 2-(4-nitrobenzoyl)but-2-enedioate |
InChI |
InChI=1S/C13H11NO7/c1-20-11(15)7-10(13(17)21-2)12(16)8-3-5-9(6-4-8)14(18)19/h3-7H,1-2H3 |
InChI Key |
IVALVTSQPZJNMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.